Structural Differentiation from Tetrahydroisoquinoline Analog: Indoline Ring System
The target compound incorporates an indoline (2,3-dihydro-1H-indole) amine component, whereas the closest purchasable analog replaces this with a tetrahydroisoquinoline (THIQ) bicyclic system . The indoline scaffold is a privileged structure in kinase inhibitor design, found in multiple clinical candidates, and its distinct ring-fusion geometry and nitrogen basicity differ from THIQ in ways that affect ATP-site complementarity [1]. No head-to-head biological comparison is publicly available for this specific pair.
| Evidence Dimension | Core heterocyclic amine scaffold |
|---|---|
| Target Compound Data | Indoline (2,3-dihydro-1H-indole) ring system; MW 354.5 g/mol |
| Comparator Or Baseline | Tetrahydroisoquinoline (THIQ) analog (CAS 1017663-08-9); MW 368.5 g/mol |
| Quantified Difference | Different ring-fusion pattern; indoline = 5-membered N-heterocycle fused to benzene; THIQ = 6-membered N-heterocycle fused to benzene; target compound is 14 Da lighter. |
| Conditions | Structural and property comparison based on public chemical vendor catalogs (no reported biological assays) |
Why This Matters
The indoline vs. THIQ scaffold choice can influence kinase selectivity, metabolic stability, and synthetic accessibility; this structural distinction is the primary factor for researchers selecting between these two commercially available thiazole-linked tools.
- [1] Li CJ, Li W, Liu JF, Rogoff H, Li Y. Compositions of kinase inhibitors and their use for treatment of cancer and other diseases related to kinases. US Patent 8,299,106 B2. Issued October 30, 2012. View Source
